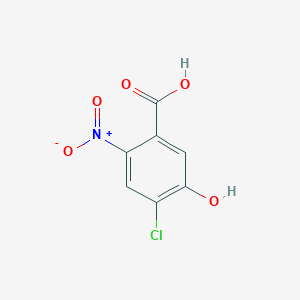

4-Chloro-5-hydroxy-2-nitrobenzoic acid

Descripción general

Descripción

4-Chloro-5-hydroxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4ClNO5 and its molecular weight is 217.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Nitrobenzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

Nitrobenzoic acid derivatives are known to undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the targets, affecting their function .

Biochemical Pathways

Nitrobenzoic acid derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the targets, affecting their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-hydroxy-2-nitrobenzoic acid .

Análisis Bioquímico

Biochemical Properties

4-Chloro-5-hydroxy-2-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in certain cell types, leading to changes in gene expression related to antioxidant defenses . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic fluxes and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes . This binding can result in the inhibition of enzyme activity, altering cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to the compound has been associated with sustained oxidative stress and alterations in cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . High doses of this compound can lead to toxic effects, including oxidative damage and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that participate in redox cycling . These reactions can influence metabolic fluxes and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may accumulate in certain cellular compartments . Its distribution within tissues can vary depending on the presence of binding proteins and the compound’s affinity for different cellular structures .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects . For example, it may localize to the mitochondria, where it can impact mitochondrial function and oxidative phosphorylation .

Actividad Biológica

4-Chloro-5-hydroxy-2-nitrobenzoic acid (CDNBA) is a nitro-substituted benzoic acid derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and cytotoxic properties. This article reviews the biological activity of CDNBA based on recent research findings, case studies, and physicochemical properties.

CDNBA is characterized by several key physicochemical properties that influence its biological activity:

- Molecular Formula : CHClNO

- Molecular Weight : 219.57 g/mol

- Solubility : Slightly soluble in water at room temperature; solubility varies with pH, showing significant changes in absorption spectra under different conditions .

The biological activity of CDNBA can be attributed to several mechanisms:

- Antimicrobial Activity : CDNBA exhibits antimicrobial effects against various bacteria and fungi. Its mode of action involves the inhibition of essential cellular processes through the formation of reactive intermediates that can damage cellular components.

- Cytotoxicity : Studies have shown that CDNBA can induce cytotoxic effects on human cancer cell lines. The compound's ability to disrupt cellular integrity and induce apoptosis has been documented, particularly in lung and colon cancer cells .

- Enzymatic Bioreduction : Nitro compounds like CDNBA undergo enzymatic reduction, leading to the formation of free radicals that can intoxicate bacterial cells .

Antimicrobial Efficacy

CDNBA has been tested against various microbial strains, yielding significant results:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/L |

| Escherichia coli | 50 µg/L |

| Pseudomonas aeruginosa | 45 µg/L |

| Candida albicans | 30 µg/L |

These results indicate that CDNBA possesses considerable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have demonstrated that CDNBA can inhibit the growth of cancer cells:

| Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| Lung Cancer Cells | 20 | 75.70 |

| Colon Cancer Cells | 30 | 40.26 |

The data suggest that CDNBA is effective in suppressing cell proliferation, particularly in lung cancer cells, where it shows a potent cytotoxic effect .

Case Studies

- Ecotoxicological Assessment : A study investigated the acute toxicity of CDNBA on Tetrahymena pyriformis, revealing that concentrations above 101.4 µM resulted in complete mortality within 60 minutes. This highlights the compound's potential environmental impact and necessitates careful handling .

- Photolytic Degradation Studies : Research on the photolysis of CDNBA indicated that UV irradiation significantly increased its toxicity over time. The photolysis products demonstrated enhanced inhibitory effects on microbial growth compared to the parent compound, suggesting a change in the compound's biological profile upon exposure to light .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Chloro-5-hydroxy-2-nitrobenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of mesalamine, a drug used to treat inflammatory bowel diseases. The synthesis involves converting this compound into 2-hydroxy-5-nitrobenzoic acid and subsequently into mesalamine using a one-pot green method. This process demonstrates high efficiency with a conversion rate of 99.3% and yield of 93% .

Table 1: Synthesis of Mesalamine from this compound

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Hydrolysis | Aqueous KOH (4.0 equivalents) | 99.3 |

| Reduction to Mesalamine | Hydrogen atmosphere with Pd/C | 93 |

Ecotoxicological Studies

Research has shown that this compound exhibits significant ecotoxicity. In toxicity assays conducted on Tetrahymena pyriformis, it was observed that concentrations above 101.4 µM resulted in 100% mortality within 60 minutes . The compound's effects vary with pH levels, indicating its potential impact on aquatic ecosystems.

Table 2: Toxicity of this compound on Tetrahymena pyriformis

| Concentration (µM) | Survival Rate (%) | Time (min) |

|---|---|---|

| 50.6 | ~1 | 48 |

| 101.4 | 0 | 60 |

Chemical Synthesis

The compound is utilized as a precursor for various chemical syntheses, including the preparation of other nitrobenzoic acids and derivatives. Its reactivity allows for modifications that are essential in developing new materials or chemicals with specific properties.

Case Study: Production Process Optimization

A recent study optimized the production process of related compounds by enhancing the purification steps to achieve higher yields and purity levels exceeding 99% . This optimization is crucial for industrial applications where product consistency is vital.

Research on Physicochemical Properties

Studies have investigated the physicochemical properties of this compound, including its solubility and behavior in different pH environments. These properties are essential for understanding its reactivity and potential applications in various fields .

Table 3: Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Slightly soluble in water |

| pH Stability | Changes reversible below pH 7 |

Propiedades

IUPAC Name |

4-chloro-5-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5/c8-4-2-5(9(13)14)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHIKMGLJXCQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.